3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid
Overview
Description
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butylsulfamoyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid typically involves the introduction of the tert-butylsulfamoyl group and the chlorine atom onto the benzoic acid core. One common method involves the sulfonation of 4-chlorobenzoic acid followed by the introduction of the tert-butyl group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by tert-butylation using tert-butyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfamoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the tert-butylsulfamoyl group, making it less hydrophobic and potentially less active in certain applications.
3-(Tert-butylsulfamoyl)benzoic acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.
4-(Tert-butylsulfamoyl)benzoic acid: The position of the tert-butylsulfamoyl group is different, which can influence its chemical behavior and applications.
Uniqueness
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid is unique due to the combination of the tert-butylsulfamoyl group and the chlorine atom on the benzoic acid core. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPHGOQDCGVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368467 | |
Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59815-50-8 | |
Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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